

## Reltecimod's Interaction with the CD28 Costimulatory Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Reltecimod (formerly known as AB103) is a novel synthetic peptide designed to modulate the host's immune response in conditions of severe inflammation, such as necrotizing soft tissue infections (NSTI).[1][2] Its mechanism of action centers on the CD28 co-stimulatory pathway, a critical component in the activation of T-lymphocytes.[1][3] Reltecimod acts as a CD28 T-lymphocyte receptor mimetic, binding to the dimer interface of CD28 on T-cells and thereby attenuating the hyperinflammatory response without causing complete immunosuppression.[4] [5] This technical guide provides an in-depth overview of the CD28 signaling pathway, the specific interaction of Reltecimod with this pathway, a summary of preclinical and clinical data, and detailed experimental protocols relevant to its study.

#### **The CD28 Co-stimulatory Pathway**

T-cell activation is a cornerstone of the adaptive immune response and requires two distinct signals. The first signal is antigen-specific, mediated by the T-cell receptor (TCR) recognizing a peptide presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC).[6] However, this signal alone is insufficient for a robust and sustained T-cell response. A second, co-stimulatory signal is required, primarily delivered through the interaction of the CD28 receptor on the T-cell with its ligands, CD80 (B7-1) and CD86 (B7-2), on the APC.[6][7]



### Foundational & Exploratory

Check Availability & Pricing

Upon engagement, CD28 initiates a cascade of intracellular signaling events that synergize with the TCR signal. Key downstream pathways activated by CD28 co-stimulation include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the activation of nuclear factor-kappa B (NF- $\kappa$ B).[7][8] The lymphocyte-specific protein tyrosine kinase (Lck) also plays a crucial role in the proximal signaling events following CD28 engagement.[9] This signaling cascade ultimately leads to T-cell proliferation, differentiation, and the production of key cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN- $\gamma$ ), and Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).[10] [11][12]





Click to download full resolution via product page

Figure 1. Simplified diagram of the CD28 co-stimulatory signaling pathway.



# Reltecimod: A Targeted Modulator of the CD28 Pathway

#### **Structure and Composition**

**Reltecimod** is a synthetic peptide with the sequence D-alanyl-L-seryl-L-prolyl-L-methionyl-L-leucyl-L-valyl-L-alanyl-L-tyrosyl-L-aspartyl-D-alanine.[13] Its molecular formula is C46H72N10O15S.[14]

#### **Mechanism of Action**

**Reltecimod** is designed as a mimetic of the CD28 homodimer interface.[1][4] CD28 exists as a homodimer on the T-cell surface, and this dimerization is crucial for its function.[9][15] **Reltecimod** is hypothesized to bind to this dimer interface, which is distinct from the binding site for its natural ligands, CD80 and CD86.[5][16] This binding is thought to induce a conformational change in the CD28 receptor that attenuates, but does not completely block, its interaction with CD80/CD86.[16] This modulation of the CD28/B7-2 signaling axis downregulates the subsequent T-cell activation and inflammatory cytokine production, thereby controlling the excessive immune response seen in conditions like NSTI.[3][16]





Click to download full resolution via product page

**Figure 2. Reltecimod**'s proposed interaction with the CD28 dimer.

#### **Preclinical and In Vitro Data**

Preclinical studies in animal models of infection have demonstrated that **Reltecimod** has a broad spectrum of activity, protecting against the overproduction of cytokines.[16] In various mouse models of lethal infection, a single intravenous dose of **Reltecimod** (ranging from 2.5 to 5 mg/kg) significantly improved survival compared to controls.[3] One study showed that a



single dose was superior to two doses, and was associated with an early decrease in cytokine and chemokine levels.[3]

## **Quantitative Data Summary**

While specific binding affinities and dose-response data from preclinical in vitro studies are not extensively published in peer-reviewed literature, the following tables represent the types of quantitative data essential for a thorough understanding of **Reltecimod**'s activity.

Table 1: Binding Affinity of **Reltecimod** to CD28

| Ligand     | Receptor   | Method                          | Kd (μM)                           | Source |
|------------|------------|---------------------------------|-----------------------------------|--------|
| Reltecimod | Human CD28 | Surface<br>Plasmon<br>Resonance | Data not<br>publicly<br>available | -      |

| CD80 | Human CD28 | Surface Plasmon Resonance | ~4 |[17] |

Table 2: In Vitro Dose-Response of **Reltecimod** on Cytokine Production

| Cell Type   | Stimulant              | Cytokine | IC50 (μM)                         | Source |
|-------------|------------------------|----------|-----------------------------------|--------|
| Human PBMCs | anti-CD3/anti-<br>CD28 | IL-2     | Data not<br>publicly<br>available | -      |
| Human PBMCs | anti-CD3/anti-<br>CD28 | IFN-γ    | Data not publicly available       | -      |

| Human PBMCs | anti-CD3/anti-CD28 | TNF- $\alpha$  | Data not publicly available | - |

## **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the interaction of molecules like **Reltecimod** with the CD28 pathway.



## Co-Immunoprecipitation (Co-IP) for Reltecimod-CD28 Interaction

This protocol is designed to determine if **Reltecimod** directly binds to the CD28 receptor in a cellular context.

- Cell Culture and Lysis:
  - Culture a human T-cell line (e.g., Jurkat) that endogenously expresses CD28 to a density of approximately 1-2 x 107 cells.
  - Treat the cells with a specified concentration of biotinylated Reltecimod or a vehicle control for a designated time at 37°C.
  - Wash the cells twice with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[1]
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is the protein lysate.[1]
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.[1]
  - Incubate the pre-cleared lysate with an anti-CD28 antibody overnight at 4°C with gentle rotation.
  - Add protein A/G agarose beads and incubate for another 1-3 hours at 4°C to capture the antibody-antigen complexes.[18]
  - Wash the beads three to five times with cold lysis buffer to remove non-specific binding proteins.[19]
- Detection:
  - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
  - Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.



- Probe the membrane with streptavidin-HRP to detect biotinylated **Reltecimod**.
- A band corresponding to the molecular weight of **Reltecimod** in the anti-CD28
  immunoprecipitated lane would indicate a direct interaction. The membrane should also be
  probed with an anti-CD28 antibody as a positive control for the immunoprecipitation.

#### **T-Cell Proliferation Assay (CFSE-based)**

This assay quantifies the effect of **Reltecimod** on T-cell proliferation.

- · Cell Preparation and Staining:
  - Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  - Resuspend the PBMCs in pre-warmed PBS and stain with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 μM for 10 minutes at 37°C.[13]
     [16]
  - Quench the staining reaction with complete RPMI medium containing 10% fetal bovine serum.[13]
  - Wash the cells and resuspend in complete RPMI medium.
- · Cell Culture and Stimulation:
  - Plate the CFSE-labeled PBMCs in a 96-well plate.
  - Add varying concentrations of Reltecimod to the wells.
  - Stimulate the cells with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound anti-CD3 at 1-5 μg/mL and soluble anti-CD28 at 1-2 μg/mL).[20]
  - Include unstimulated and stimulated (no Reltecimod) controls.
  - Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
- Flow Cytometry Analysis:



- Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers such as CD3, CD4, and CD8.
- Acquire the data on a flow cytometer.
- Gate on the live, single T-cell populations (CD3+/CD4+ or CD3+/CD8+).
- Analyze the CFSE fluorescence. Each cell division results in a halving of the CFSE intensity, allowing for the visualization of distinct generational peaks.[16][21]
- Quantify the percentage of divided cells and the proliferation index in the presence and absence of **Reltecimod**.

## **Cytokine Production Analysis**

This protocol measures the effect of **Reltecimod** on the secretion of key inflammatory cytokines.

- Cell Culture and Stimulation:
  - Culture human PBMCs as described in the T-cell proliferation assay.
  - Add varying concentrations of Reltecimod to the wells.
  - Stimulate the cells with anti-CD3/anti-CD28 antibodies or another relevant stimulus (e.g., PHA).
  - Incubate for 24-72 hours.
- Cytokine Measurement:
  - Collect the cell culture supernatants.
  - Measure the concentrations of cytokines such as IL-2, IFN-y, and TNF-α using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs, following the manufacturer's instructions.

#### **Western Blot for Signaling Pathway Analysis**



This method assesses the effect of **Reltecimod** on the phosphorylation of key downstream signaling molecules like Lck and Akt.

- · Cell Stimulation and Lysis:
  - Culture a T-cell line (e.g., Jurkat) and serum-starve for 4-6 hours.
  - Pre-treat the cells with **Reltecimod** or a vehicle control for a specified time.
  - Stimulate the cells with anti-CD3/anti-CD28 antibodies for short time points (e.g., 0, 2, 5, 10, 30 minutes).
  - Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
- Western Blotting:
  - Determine the protein concentration of the lysates.
  - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane with 5% BSA or non-fat milk in TBST.
  - Probe the membrane with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., phospho-Lck (Tyr394), phospho-Akt (Ser473)).
  - Subsequently, strip the membrane and re-probe with antibodies against the total forms of these proteins to ensure equal loading.
  - Detect the bands using a chemiluminescent substrate and image the blot.
  - Quantify the band intensities to determine the ratio of phosphorylated to total protein.

#### **NF-kB Reporter Assay**

This assay measures the effect of **Reltecimod** on the activation of the NF-kB transcription factor.

Cell Line and Transfection:



- Use a cell line (e.g., HEK293T or Jurkat) stably or transiently transfected with a reporter plasmid. This plasmid typically contains multiple NF-κB response elements driving the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP).[2]
   [22]
- A second plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.[14]

#### Assay Performance:

- Plate the transfected cells in a 96-well plate.
- Pre-treat the cells with various concentrations of **Reltecimod**.
- Stimulate the cells with an NF-κB activator, such as TNF-α (10-20 ng/mL) or PMA/Ionomycin.[14]
- Incubate for 6-24 hours.

#### Data Analysis:

- If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[14]
- Normalize the NF-κB-driven luciferase signal to the signal from the constitutive reporter.
- If using a GFP reporter, measure the GFP fluorescence using a plate reader or flow cytometer.
- Compare the reporter activity in **Reltecimod**-treated cells to the stimulated control to determine the percentage of inhibition.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

#### Foundational & Exploratory





- 2. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Immune Modulator for Patients With Necrotizing Soft Tissue Infections (NSTI): Results of a Multicenter, Phase 3 Randomized Controlled Trial of Reltecimod (AB 103) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-cell activation and receptor downmodulation precede deletion induced by mucosally administered antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of intracellular IL-2, TNF-alpha, and IFN-gamma by T cells in B-CLL PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interleukin-2 induces tumor necrosis factor-alpha production by activated human T cells via a cyclosporin-sensitive pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct T cell receptor signaling pathways drive proliferation and cytokine production in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. mucosalimmunology.ch [mucosalimmunology.ch]
- 16. agilent.com [agilent.com]
- 17. CD80 (B7-1) Binds Both CD28 and CTLA-4 with a Low Affinity and Very Fast Kinetics -PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 20. researchgate.net [researchgate.net]



- 21. CFSE dilution to study human T and NK cell proliferation in vitro. (2020) | Iñigo Terrén |
   35 Citations [scispace.com]
- 22. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reltecimod's Interaction with the CD28 Co-stimulatory Pathway: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610440#reltecimod-s-interaction-with-the-cd28-co-stimulatory-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com